Broad-Spectrum Antiproliferative Activity Across Three Cancer Histotypes
Antiproliferative agent-44 (compound 3) demonstrated broad-spectrum antiproliferative activity against breast (MCF7), liver (HepG2), and lung (A549) carcinoma cell lines, with IC50 values in the narrow range of 1.61 to 2.02 μM [1]. Within the same study, the standard chemotherapeutic agent doxorubicin served as the positive control; however, quantitative IC50 values for doxorubicin under these identical conditions were not reported in the primary publication, precluding a direct head-to-head potency comparison in this assay system [2]. Compound 7, another derivative from the same series, exhibited similarly potent antiproliferative activity according to the SAR analysis, although its specific cell-line IC50 values were also not tabulated in the available literature [3].
| Evidence Dimension | In vitro antiproliferative activity (IC50, μM) |
|---|---|
| Target Compound Data | 1.61–2.02 μM (range across MCF7, HepG2, A549) |
| Comparator Or Baseline | Doxorubicin (quantitative data not reported in source); Compound 7 (specific IC50 values not tabulated) |
| Quantified Difference | Not calculable from available data |
| Conditions | MTT assay; 48 h incubation; MCF7 (breast), HepG2 (liver), A549 (lung) carcinoma cell lines |
Why This Matters
Consistent sub-2 μM potency across three distinct cancer histotypes suggests utility as a pan-carcinoma antiproliferative probe rather than a single-indication restricted agent.
- [1] Althobaiti IO, Alserhani MS, Arafa WAA. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. 2023;8(49):47239-47253. doi:10.1021/acsomega.3c06205 View Source
- [2] Althobaiti IO, Alserhani MS, Arafa WAA. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. 2023;8(49):47239-47253. doi:10.1021/acsomega.3c06205 View Source
- [3] Althobaiti IO, Alserhani MS, Arafa WAA. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. 2023;8(49):47239-47253. doi:10.1021/acsomega.3c06205 View Source
